2,6,10,14,18-Pentamethyl-2,6,10,14,18-eicosapentaene
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Overview
Description
2,6,10,14,18-pentamethyl-2,6,10,14,18-eicosapentaene . This compound is characterized by its molecular formula C25H42 and a molecular weight of 342.601 . It is an achiral molecule with no defined stereocenters and four E/Z centers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 2,6,10,14,18-pentamethyl-2,6,10,14,18-eicosapentaene are not well-documented. Typically, large-scale production of such compounds would involve optimization of the synthetic routes mentioned above to ensure high yield and purity, often using continuous flow reactors or other scalable techniques.
Chemical Reactions Analysis
Types of Reactions
2,6,10,14,18-pentamethyl-2,6,10,14,18-eicosapentaene can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated hydrocarbons.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under mild conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas (H2) atmosphere.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction would produce saturated hydrocarbons.
Scientific Research Applications
2,6,10,14,18-pentamethyl-2,6,10,14,18-eicosapentaene has various applications in scientific research, including:
Chemistry: Used as a model compound for studying polyene reactivity and stability.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2,6,10,14,18-pentamethyl-2,6,10,14,18-eicosapentaene involves its interaction with molecular targets and pathways within biological systems
Comparison with Similar Compounds
Similar Compounds
2,6,10,14,18-pentamethyl-2,6,10,14,18-eicosapentaene: shares structural similarities with other polyene compounds such as and .
Beta-carotene: A precursor to vitamin A with antioxidant properties.
Lycopene: A red pigment found in tomatoes with potential anticancer properties.
Uniqueness
This compound is unique due to its specific arrangement of methyl groups and double bonds, which may confer distinct chemical and biological properties compared to other polyenes .
Properties
CAS No. |
75581-03-2 |
---|---|
Molecular Formula |
C25H42 |
Molecular Weight |
342.6 g/mol |
IUPAC Name |
(6E,10E,14E,18E)-2,6,10,14,18-pentamethylicosa-2,6,10,14,18-pentaene |
InChI |
InChI=1S/C25H42/c1-8-22(4)14-10-16-24(6)18-12-20-25(7)19-11-17-23(5)15-9-13-21(2)3/h8,13,16-17,20H,9-12,14-15,18-19H2,1-7H3/b22-8+,23-17+,24-16+,25-20+ |
InChI Key |
IMXDCJPVYKXJPD-FMOJUEAUSA-N |
Isomeric SMILES |
C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |
Canonical SMILES |
CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Origin of Product |
United States |
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